4-(4-Methoxybenzyl)oxazolidine-2,5-dione
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Overview
Description
4-(4-Methoxybenzyl)oxazolidine-2,5-dione is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . It is a derivative of oxazolidine-2,5-dione, which is known for its applications in various fields of chemistry and biology. The compound features a methoxybenzyl group attached to the oxazolidine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzyl)oxazolidine-2,5-dione typically involves the reaction of 4-methoxybenzylamine with glyoxylic acid or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazolidine ring . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures (50-60°C) with the addition of a dehydrating agent like thionyl chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or carboxylic acids.
Reduction: Reduction reactions can convert the oxazolidine ring to oxazolidinols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Oxazolidinones, carboxylic acids.
Reduction: Oxazolidinols, reduced derivatives.
Substitution: Substituted methoxybenzyl derivatives.
Scientific Research Applications
4-(4-Methoxybenzyl)oxazolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxybenzyl group can enhance the compound’s binding affinity to certain receptors, leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Oxazolidine-2,5-dione: The parent compound, known for its applications in organic synthesis and medicinal chemistry.
4-Benzyl-oxazolidine-2,5-dione: Similar structure but lacks the methoxy group, which can influence its reactivity and biological activity.
4-(4-Hydroxybenzyl)oxazolidine-2,5-dione:
Uniqueness
4-(4-Methoxybenzyl)oxazolidine-2,5-dione is unique due to the presence of the methoxybenzyl group, which can enhance its chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61777-03-5 |
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Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO4/c1-15-8-4-2-7(3-5-8)6-9-10(13)16-11(14)12-9/h2-5,9H,6H2,1H3,(H,12,14) |
InChI Key |
GICUMSRYGYWTGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C(=O)OC(=O)N2 |
Origin of Product |
United States |
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